

## Preclinical Safety and Toxicology Profile of UR-1505

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**UR-1505** is a novel investigational compound with specific pharmacological activity. This document provides a comprehensive overview of the preclinical safety and toxicology data for **UR-1505**, intended for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate relevant biological pathways and experimental workflows.

### **Experimental Protocols**

The safety and toxicology of **UR-1505** were evaluated through a series of in vitro and in vivo studies designed to comply with regulatory guidelines.

In Vitro Cytotoxicity Assay

- Cell Lines: A panel of human cell lines, including HepG2 (liver carcinoma), HEK293 (embryonic kidney), and SH-SY5Y (neuroblastoma), were utilized.
- Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight.
   Subsequently, they were treated with increasing concentrations of UR-1505 (ranging from 0.1 μM to 100 μM) for 24 and 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.



#### Acute Oral Toxicity Study in Rodents

- Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) were used.
- Methodology: A single oral dose of UR-1505 was administered via gavage at various dose levels (50, 300, and 2000 mg/kg). The animals were observed for clinical signs of toxicity, morbidity, and mortality for 14 days. Body weight was recorded weekly. At the end of the study, all animals were subjected to a gross necropsy, and key organs were collected for histopathological examination.

#### Ames Test for Mutagenicity

- Strains:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.
- Methodology: The assay was performed with and without metabolic activation (S9 fraction from Aroclor 1254-induced rat liver). UR-1505 was tested at five different concentrations. The number of revertant colonies was counted, and the mutagenic potential was assessed by comparing the number of revertants in the treated plates to the solvent control plates.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the preclinical safety and toxicology studies of **UR-1505**.

Table 1: In Vitro Cytotoxicity of **UR-1505** (IC50 Values)

| Cell Line | 24-hour IC50 (μM) 48-hour IC50 (μM) |       |
|-----------|-------------------------------------|-------|
| HepG2     | > 100                               | 85.2  |
| HEK293    | > 100                               | > 100 |
| SH-SY5Y   | 92.5                                | 78.1  |

Table 2: Acute Oral Toxicity of **UR-1505** in Rats



| Dose (mg/kg) | Clinical Signs                          | Mortality |
|--------------|-----------------------------------------|-----------|
| 50           | No observable adverse effects           | 0/10      |
| 300          | Mild lethargy, resolved within 24 hours | 0/10      |
| 2000         | Piloerection, lethargy, and ataxia      | 1/10      |

Table 3: Ames Test Results for UR-1505

| Bacterial Strain | Without S9<br>Activation  | With S9 Activation        | Result        |
|------------------|---------------------------|---------------------------|---------------|
| TA98             | No increase in revertants | No increase in revertants | Non-mutagenic |
| TA100            | No increase in revertants | No increase in revertants | Non-mutagenic |
| TA1535           | No increase in revertants | No increase in revertants | Non-mutagenic |
| TA1537           | No increase in revertants | No increase in revertants | Non-mutagenic |
| WP2 uvrA         | No increase in revertants | No increase in revertants | Non-mutagenic |

## **Diagrams and Visualizations**

The following diagrams illustrate the experimental workflows and potential signaling pathways related to **UR-1505**'s mechanism of action.









Click to download full resolution via product page

Preclinical Safety Evaluation Workflow for **UR-1505**.





Click to download full resolution via product page

Hypothesized Signaling Pathway of UR-1505.

To cite this document: BenchChem. [Preclinical Safety and Toxicology Profile of UR-1505].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1683733#ur-1505-preclinical-safety-and-toxicology-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com